2-((4-Methoxyphenyl)amino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-((4-Methoxyphenyl)amino)benzoic acid and related compounds involves multiple steps, including nitrification, diazotization, methylation, and oxidation processes. One method involves using toluidine as the starting material, leading to the formation of 2-amino-4-methoxy benzoic acid with a yield of 61% (Jiang Jian-hui, 2010). Another approach utilized 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one as a precursor, leading to a specific 2-methoxy-benzoic acid derivative through a condensation reaction (Zhao et al., 2010).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to 2-((4-Methoxyphenyl)amino)benzoic acid has been elucidated using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For example, a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized, highlighting the significance of intramolecular and intermolecular interactions in stabilizing the crystal structure (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives involves acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. Spectroscopic techniques, including UV-VIS, NMR, and IR, have been employed to study these reactions and the properties of azo-benzoic acids (T. Baul et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives, are crucial for their application in various fields. The synthesis of related compounds has yielded substances with specific melting points, indicating their purity and stability (Jiang Jian-hui, 2010).
Chemical Properties Analysis
The chemical properties of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies have detailed the synthesis routes and mechanisms, shedding light on the reactivity patterns of these compounds (Zhao et al., 2010).
Scientific Research Applications
1. Synthesis of Benzamides
- Application Summary: 2-((4-Methoxyphenyl)amino)benzoic acid is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .
- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results: The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
2. Enhancement of Peroxygenase Activity
- Application Summary: This compound is used in the enhancement of peroxygenase activity in an engineered cytochrome P450 O-demethylase .
- Methods of Application: The enhancement is achieved by engineering a hydrogen peroxide (H2O2) tunnel .
- Results: The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position .
3. Various Domains
- Application Summary: 2-((4-Methoxyphenyl)amino)benzoic acid has applications in several domains including biochemistry, enzymology, medicine (antibiotics, antiviral, antiprotozoal, cardiovascular tissues, neuroexcitatory), and the agrochemical industry (herbicides, fungicides, regulating of plant growth) .
- Methods of Application: The specific methods of application in these fields are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
4. Proteomics Research
- Application Summary: This compound is a specialty product for proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
5. Synthesis of Chemical Compounds
- Application Summary: 2-Amino-4-methoxybenzoic Acid is an organic building block used in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application in the synthesis of chemical compounds are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
7. Synthesis of 2,6-Disubstituted Pyrazines
- Application Summary: This compound is used in the synthesis of 2,6-disubstituted pyrazines as potent cell active CSNK2A inhibitors .
- Methods of Application: The specific methods of application in the synthesis of 2,6-disubstituted pyrazines are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
8. Proteomics Research
- Application Summary: This compound is a specialty product for proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
9. Synthesis of Various Chemical Compounds
- Application Summary: 2-Amino-4-methoxybenzoic Acid is an organic building block used in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application in the synthesis of chemical compounds are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTGWRVCPVLSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159203 | |
Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)benzoic acid | |
CAS RN |
13501-67-2 | |
Record name | N-(4-Methoxyphenyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13501-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-methoxyphenyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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